molecular formula C22H24N4O B2691698 N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421496-96-9

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide

Cat. No. B2691698
CAS RN: 1421496-96-9
M. Wt: 360.461
InChI Key: DSHNFNKJABHGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities.

Scientific Research Applications

1. Anticancer Activity Studies

  • Pyridinium amidates like N-(1-benzylpyridin-4(1H)-ylidene)picolinamide have been synthesized and tested for their anticancer activity. These compounds, including related Pt(PYA) complexes, have shown cytotoxic effects in various human cancer cell lines, indicating their potential in cancer treatment (Muller et al., 2016).

2. Antibacterial Activity

  • Certain derivatives like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide have exhibited antibacterial activity against both gram-positive and gram-negative bacteria. This indicates a potential application in developing new antibacterial agents (Adam et al., 2016).

3. Catalysis and Organic Synthesis

  • Complexes containing similar structures have been used as catalysts in organic reactions. For instance, compounds like [Cp*Ir(pica)Cl] (pica = picolinamidate) have been effective in water oxidation and NAD+/NADH transformations, crucial reactions in natural photosynthesis (Bucci et al., 2017).
  • Moreover, palladium-catalyzed intramolecular C−H amination of N-benzyl picolinamides is a method for synthesizing various complex structures, indicating the role of these compounds in facilitating complex organic syntheses (He et al., 2016).

4. Enzyme Inhibition Studies

  • Picolinamide, a related compound, has been identified as a strong inhibitor of poly (ADP-ribose) synthetase, suggesting its potential in biochemical research and pharmaceutical development (Yamamoto & Okamoto, 1980).

5. Kinase Inhibitor Research

  • Benzamide and picolinamide derivatives have been studied as ASK1 kinase inhibitors, indicating their potential in treating various conditions by modulating kinase activity (Norman, 2012).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(21-16-20(8-11-23-21)26-12-4-5-13-26)24-19-9-14-25(15-10-19)17-18-6-2-1-3-7-18/h1-8,11-13,16,19H,9-10,14-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHNFNKJABHGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.